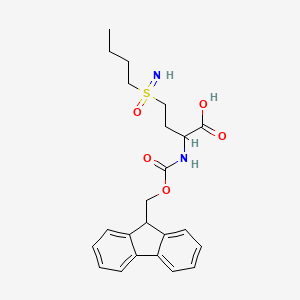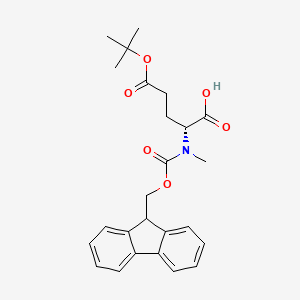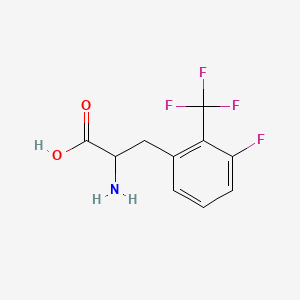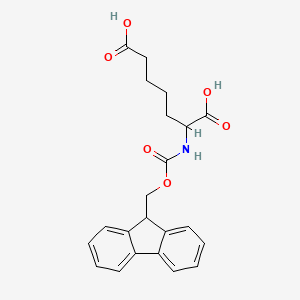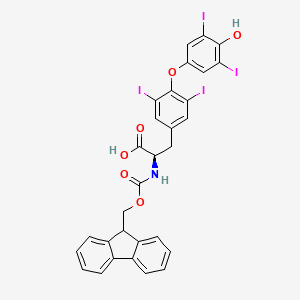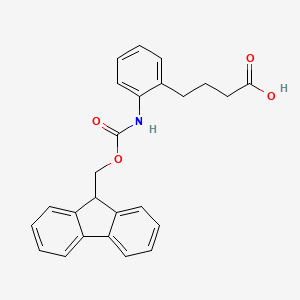![molecular formula C10H8F4O2 B1390474 Ácido 3-[3-fluoro-4-(trifluorometil)fenil]propiónico CAS No. 916420-40-1](/img/structure/B1390474.png)
Ácido 3-[3-fluoro-4-(trifluorometil)fenil]propiónico
Descripción general
Descripción
“3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid” is an organic compound with the molecular formula C10H8F4O2 and a molecular weight of 236.17 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for “3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid” is 1S/C10H8F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid” is a solid at room temperature .Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
Se sabe que el grupo trifluorometilo en compuestos como el ácido 3-[3-fluoro-4-(trifluorometil)fenil]propiónico mejora la actividad biológica y la estabilidad metabólica de los productos farmacéuticos . Este compuesto podría investigarse por su potencial como bloque de construcción en la síntesis de nuevos candidatos a fármacos, especialmente teniendo en cuenta la importancia del flúor en los fármacos aprobados por la FDA.
Impresión Molecular
Las características estructurales del compuesto lo hacen adecuado para su uso en técnicas de impresión molecular, donde podría funcionar como una molécula plantilla. Esta aplicación es particularmente relevante en la tecnología de sensores, donde se requieren sitios de unión específicos para las moléculas diana .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in the biochemical pathways .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid has a number of advantages for lab experiments. It is a colorless liquid with a low melting point and boiling point, making it easy to handle and store. Additionally, it is relatively easy to synthesize, and its synthesis can be accomplished using a variety of methods. However, 3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid does have some limitations. It is a relatively expensive compound, and its solubility in water is limited, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for the use of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid. For example, it could be used in the development of novel pharmaceuticals, as it has been found to be a potent inhibitor of the enzyme COX-2. Additionally, 3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid could be used in the synthesis of nanomaterials, as it can be used to functionalize surfaces and produce nanomaterials with a variety of properties. Finally, 3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid could be used in the development of new treatments for a variety of diseases, as it has been found to have anti-inflammatory, antioxidant, and anti-proliferative properties.
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXOCZCRTUISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233382 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916420-40-1 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


